molecular formula C20H13NNa2O8S2 B12677214 Disodium 6,6'-iminobis(4-hydroxynaphthalene-2-sulphonate) CAS No. 20120-48-3

Disodium 6,6'-iminobis(4-hydroxynaphthalene-2-sulphonate)

Cat. No.: B12677214
CAS No.: 20120-48-3
M. Wt: 505.4 g/mol
InChI Key: JZPHVWXAYIALON-UHFFFAOYSA-L
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 6,6’-iminobis(4-hydroxynaphthalene-2-sulphonate) typically involves the reaction of 4-hydroxynaphthalene-2-sulphonic acid with an appropriate amine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation and subsequent purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Disodium 6,6’-iminobis(4-hydroxynaphthalene-2-sulphonate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces amines .

Scientific Research Applications

Disodium 6,6’-iminobis(4-hydroxynaphthalene-2-sulphonate) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in biochemical assays and as a staining agent.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism by which Disodium 6,6’-iminobis(4-hydroxynaphthalene-2-sulphonate) exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, ionic interactions, and hydrophobic effects .

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4,4’-dihydroxynaphthalene-2,2’-disulphonate
  • Disodium 6,6’-dihydroxy-2,2’-binaphthalene-4,4’-disulphonate

Uniqueness

Disodium 6,6’-iminobis(4-hydroxynaphthalene-2-sulphonate) is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

CAS No.

20120-48-3

Molecular Formula

C20H13NNa2O8S2

Molecular Weight

505.4 g/mol

IUPAC Name

disodium;4-hydroxy-6-[(8-hydroxy-6-sulfonatonaphthalen-2-yl)amino]naphthalene-2-sulfonate

InChI

InChI=1S/C20H15NO8S2.2Na/c22-19-9-15(30(24,25)26)5-11-1-3-13(7-17(11)19)21-14-4-2-12-6-16(31(27,28)29)10-20(23)18(12)8-14;;/h1-10,21-23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2

InChI Key

JZPHVWXAYIALON-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])O)NC3=CC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

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